molecular formula C13H10Cl2O B6381334 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% CAS No. 1262000-86-1

2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95%

Cat. No. B6381334
CAS RN: 1262000-86-1
M. Wt: 253.12 g/mol
InChI Key: QWQLZGIBRYIZNW-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% (2C4CM95) is an organic compound with a molecular formula of C9H8Cl2O. It is a white crystalline solid with a melting point of 152-154°C and a boiling point of 306-308°C. 2C4CM95 is an aryl halide, which is a type of halogenated aromatic compound. It is used in various synthetic processes, such as the synthesis of dyes, pharmaceuticals, and agrochemicals.

Scientific Research Applications

2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of organic compounds, such as heterocycles, amines, and nitriles. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is a halogenated aromatic compound and is used in various synthetic processes. The halogenation reaction involves the substitution of a hydrogen atom by a halogen atom. This reaction is catalyzed by a halogenating agent, such as a Lewis acid or a halide ion. The reaction is exothermic and proceeds via a radical mechanism.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. It is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to dihydrotestosterone.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. The advantages of using 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% in laboratory experiments include its low cost and ease of synthesis. In addition, it has a wide range of applications in scientific research. The main limitation of using 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% in laboratory experiments is that it is a hazardous material and must be handled with care.

Future Directions

2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. The future directions for 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% include the development of new synthetic methods for its synthesis, the development of new applications for its use in scientific research, and the exploration of its biochemical and physiological effects. In addition, further research is needed to investigate the potential toxicity of 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% and to develop methods to mitigate its hazardous effects.

Synthesis Methods

2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is synthesized by the reaction of 2-chloro-4-methylphenol and chlorine. This reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The reaction is complete after 24 hours.

properties

IUPAC Name

2-chloro-4-(2-chloro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQLZGIBRYIZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685994
Record name 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-chloro-4-methylphenyl)phenol

CAS RN

1262000-86-1
Record name 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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